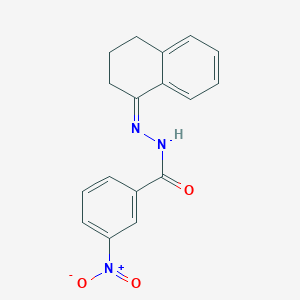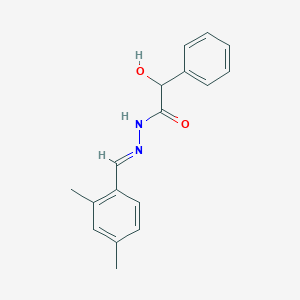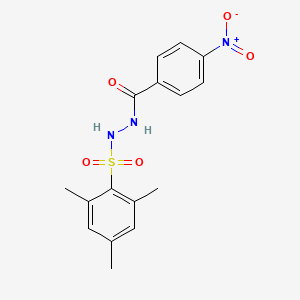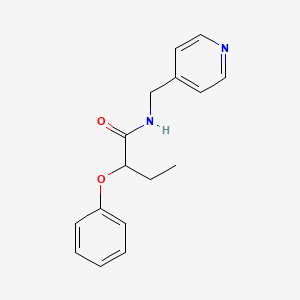
N'-(2-phenylpropylidene)nicotinohydrazide
Vue d'ensemble
Description
N-(2-phenylpropylidene)nicotinohydrazide, also known as NPPN, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. NPPN is a hydrazide derivative of nicotinic acid and is synthesized through a multi-step process involving the condensation of nicotinic acid with 2-phenylpropylamine and subsequent reaction with hydrazine hydrate.
Mécanisme D'action
The mechanism of action of N'-(2-phenylpropylidene)nicotinohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N'-(2-phenylpropylidene)nicotinohydrazide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. N'-(2-phenylpropylidene)nicotinohydrazide has also been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N'-(2-phenylpropylidene)nicotinohydrazide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N'-(2-phenylpropylidene)nicotinohydrazide has been found to have antioxidant properties and can protect cells from oxidative stress. N'-(2-phenylpropylidene)nicotinohydrazide has also been found to have neuroprotective properties and can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(2-phenylpropylidene)nicotinohydrazide for lab experiments is its relatively low toxicity. N'-(2-phenylpropylidene)nicotinohydrazide has been found to be well-tolerated in animal studies, with no significant side effects reported. However, one limitation of N'-(2-phenylpropylidene)nicotinohydrazide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N'-(2-phenylpropylidene)nicotinohydrazide. One area of research is in the development of N'-(2-phenylpropylidene)nicotinohydrazide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is in the development of new synthesis methods for N'-(2-phenylpropylidene)nicotinohydrazide that can increase its yield and solubility. Finally, further studies are needed to fully understand the mechanism of action of N'-(2-phenylpropylidene)nicotinohydrazide and its potential applications in other areas of research.
Applications De Recherche Scientifique
N'-(2-phenylpropylidene)nicotinohydrazide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N'-(2-phenylpropylidene)nicotinohydrazide has anti-cancer properties and can inhibit the growth of cancer cells. N'-(2-phenylpropylidene)nicotinohydrazide has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-[(E)-2-phenylpropylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-12(13-6-3-2-4-7-13)10-17-18-15(19)14-8-5-9-16-11-14/h2-12H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOPGUYWAUMCRG-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NNC(=O)C1=CN=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/NC(=O)C1=CN=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B3866528.png)

![N'-[(2-ethoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide](/img/structure/B3866547.png)
![butyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3866557.png)


![1-(2-fluorobenzyl)-3-hydroxy-3-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3866570.png)
![(3-{4-[3-(diethylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diethylamine](/img/structure/B3866574.png)

![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866589.png)

![4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3866599.png)
